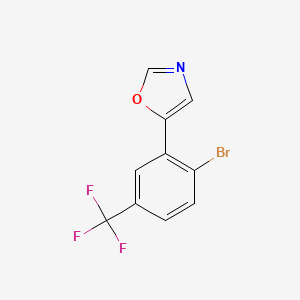

5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole

Description

Significance of Oxazole (B20620) Scaffolds in Organic Chemistry and Related Disciplines

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a fundamental structural motif in organic chemistry. nih.gov This scaffold is present in a wide array of natural products, particularly those of marine origin, and is a key component in numerous synthetic molecules with significant biological activities. google.com The presence of the oxazole moiety can confer stability and unique electronic properties to a molecule, enabling interactions with biological targets such as proteins and nucleic acids.

In the realm of medicinal chemistry, oxazole derivatives have been investigated for a vast range of therapeutic applications. nih.gov Their diverse pharmacological profiles include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The versatility of the oxazole ring allows it to serve as a bioisostere for other functional groups, which is a valuable strategy in drug design to enhance efficacy and pharmacokinetic properties. mdpi.com The ability of the nitrogen and oxygen atoms within the oxazole ring to participate in non-covalent interactions, such as hydrogen bonding, further contributes to its significance in the development of novel therapeutic agents. avantorsciences.comvensel.org

Beyond medicinal applications, oxazole-containing compounds have also found utility in materials science, where their photophysical and photochemical properties are harnessed for applications in semiconductor devices and non-linear optical materials. nih.gov The continued exploration of oxazole chemistry promises to yield new molecules with tailored properties for a variety of scientific disciplines.

Overview of Aryl-Substituted Oxazoles

Aryl-substituted oxazoles represent a prominent class of oxazole derivatives where one or more of the carbon atoms of the oxazole ring are attached to an aryl group. This substitution pattern significantly influences the electronic and steric properties of the molecule, often leading to enhanced biological activity and unique photophysical characteristics. google.comresearchgate.net The synthesis of aryl-substituted oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and more contemporary methods like palladium-catalyzed cross-coupling reactions. mdpi.com

The introduction of an aryl substituent can modulate the reactivity of the oxazole ring. For instance, electrophilic aromatic substitution typically occurs at the C5 position and is facilitated by the presence of electron-donating groups on the aryl substituent. mdpi.com The nature and position of substituents on the aryl ring can be systematically varied to fine-tune the properties of the resulting oxazole derivative, a common strategy in the development of new pharmaceuticals and functional materials. researchgate.net Research has demonstrated that the specific arrangement of aryl groups on the oxazole core can lead to compounds with potent and selective biological activities.

Rationale for Research on Halogenated and Trifluoromethylated Phenyl Oxazole Compounds

The incorporation of halogens, such as bromine, and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. nih.gov Halogens can increase lipophilicity, which can improve membrane permeability and bioavailability. They can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The bromine atom, in particular, is known to be a bioisostere for other groups and can influence the metabolic stability of a molecule.

Specific Research Focus: 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole

The compound this compound is a specific example of a halogenated and trifluoromethylated phenyl oxazole. Its chemical structure combines the oxazole core with a phenyl ring substituted with both a bromine atom and a trifluoromethyl group. While extensive dedicated research on this particular molecule is not widely published in peer-reviewed literature, its structure suggests it is of interest as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical research.

The presence of the bromo and trifluoromethyl substituents on the phenyl ring makes this compound a valuable synthon for further chemical modifications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce other functional groups, while the trifluoromethyl group imparts the beneficial properties discussed previously. The specific substitution pattern on the phenyl ring is likely designed to fine-tune the electronic and steric properties of the molecule for a particular application.

Below is a data table with some of the known properties of this compound:

| Property | Value |

| CAS Number | 2010490-23-8 |

| Molecular Formula | C10H5BrF3NO |

| Molecular Weight | 292.05 g/mol |

Further research on this compound could involve its synthesis, characterization, and evaluation of its biological activities, potentially leading to the discovery of new lead compounds for drug discovery or other applications. The strategic placement of the bromo and trifluoromethyl groups on the phenyl oxazole scaffold makes it a prime candidate for investigation in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-[2-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXDNLZKTQTKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 2 Bromo 5 Trifluoromethyl Phenyl Oxazole

Electrophilic Substitution Reactions of the Oxazole (B20620) Ring and Phenyl Moiety

Electrophilic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comwikipedia.org However, in the title compound, this position is already substituted. The next most reactive positions are C4 and then C2. pharmaguideline.com Electrophilic attack is typically challenging on an unsubstituted oxazole ring and requires the presence of electron-donating groups to activate the ring. tandfonline.compharmaguideline.com

The phenyl moiety of 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromo (-Br) and trifluoromethyl (-CF3) groups. The trifluoromethyl group is a strong deactivator and a meta-director, while the bromine atom is a deactivator but an ortho-, para-director. The directing effects of these substituents, along with the oxazole ring itself, are summarized below.

| Substituent on Phenyl Ring | Position | Type | Directing Influence |

| Bromine (-Br) | C2 | Deactivating | Ortho, Para |

| Trifluoromethyl (-CF3) | C5 | Strongly Deactivating | Meta |

| Oxazole Ring | C1 | Deactivating (Inductive) | Ortho, Para |

Nucleophilic Substitution Reactions and Ring Transformations

Nucleophilic substitution reactions can target either the phenyl ring or the oxazole ring.

On the Phenyl Ring: The bromine atom at the C2 position can be susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position, which can stabilize the intermediate Meisenheimer complex. Various nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide under suitable conditions, typically involving heat and a strong base.

On the Oxazole Ring: Nucleophilic substitution on the oxazole ring itself is generally rare. tandfonline.comsemanticscholar.org The most electron-deficient carbon, and thus the most likely site for nucleophilic attack, is the C2 position. pharmaguideline.com While the title compound is unsubstituted at C2, a halogen at this position can be readily displaced by a nucleophile. pharmaguideline.com Direct nucleophilic attack on the oxazole ring of the title compound is more likely to result in ring cleavage rather than substitution. pharmaguideline.com For instance, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring opening and subsequent recyclization to form other heterocyclic systems, such as imidazoles. pharmaguideline.com

| Reaction Type | Reagent/Condition | Potential Product |

| Nucleophilic Aromatic Substitution | Sodium methoxide, heat | 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole |

| Nucleophilic Aromatic Substitution | Sodium thiophenoxide, heat | 5-(2-(phenylthio)-5-(trifluoromethyl)phenyl)oxazole |

| Ring Transformation | Ammonia/Formamide, heat | Imidazole derivative |

Halogen Dance Reactions and Regiocontrol

The "halogen dance" is a base-catalyzed migration of a halogen atom to an adjacent metalated position. This reaction has been demonstrated on oxazole systems, providing a method to synthesize otherwise inaccessible isomers. For a compound like 5-bromo-4-phenyloxazole, treatment with a strong base such as lithium diisopropylamide (LDA) causes deprotonation at the C4 position. researchgate.net This is followed by the migration of the bromine atom from C5 to the newly formed carbanionic center at C4, resulting in a more stable 5-lithio-4-bromooxazole intermediate. This intermediate can then be quenched with an electrophile to yield a 5-substituted-4-bromooxazole.

While this specific reaction has not been reported for this compound, the principle could be applied to a related isomer, 4-bromo-5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole. The regiocontrol is dictated by the relative acidity of the ring protons and the thermodynamic stability of the lithiated intermediates.

Proposed Mechanism for Halogen Dance on a Model 5-Bromooxazole:

Deprotonation: A strong base (e.g., LDA) abstracts the most acidic proton, typically at a position adjacent to the halogen, creating a lithiated intermediate.

Halogen Migration: The bromine atom migrates from its original position to the adjacent lithiated carbon.

Transmetalation: A second equivalent of the lithiated species can be formed.

Electrophilic Quench: The final, more stable lithiated intermediate is trapped with an electrophile (e.g., H₂O, TMSCl, aldehydes).

Cycloaddition Reactions (e.g., Diels-Alder) of Oxazole Ring Systems

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to produce pyridine (B92270) derivatives. wikipedia.orgresearchgate.net The reaction involves the oxazole reacting with a dienophile (e.g., an alkene or alkyne). The initial cycloaddition forms a bicyclic intermediate with an oxygen bridge, which is often unstable. wikipedia.org This intermediate typically undergoes a retro-Diels-Alder reaction, losing water or another small molecule to aromatize into a substituted pyridine. wikipedia.orgresearchgate.net

The efficiency of the Diels-Alder reaction is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com In this compound, the phenyl substituent is strongly electron-withdrawing, which would likely decrease the reactivity of the oxazole ring as a diene. Nevertheless, the reaction may still proceed with highly reactive dienophiles under thermal or high-pressure conditions.

| Dienophile | Expected Pyridine Product Core Structure |

| Alkene (e.g., maleimide) | Substituted dihydropyridine, leading to pyridine |

| Alkyne (e.g., dimethyl acetylenedicarboxylate) | Substituted pyridine |

| Benzyne | Fused pyridine system |

Oxidation and Reduction Pathways of the Oxazole Core

Oxidation: The oxazole ring is susceptible to oxidation, which often results in cleavage of the heterocyclic ring. tandfonline.compharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or ozone can break open the ring. pharmaguideline.comslideshare.net For example, the oxidation of 2,4,5-triphenyloxazole yields three equivalents of benzoic acid. slideshare.net However, the oxazole ring is generally stable to hydrogen peroxide. slideshare.net In some cases, oxidation can be more selective. Enzymatic oxidation, for instance, catalyzed by aldehyde oxidase, can convert 5-substituted oxazoles into the corresponding 2-oxazolones without ring cleavage. nih.gov Photo-oxidation with singlet oxygen proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges and cleaves. researchgate.netcdu.edu.au

Reduction: The reduction of oxazoles can lead to several products depending on the reagents and conditions used. Catalytic hydrogenation may reduce the double bonds to yield oxazolines or fully saturated oxazolidines. More vigorous reducing agents, such as nickel-aluminum alloy in aqueous potassium hydroxide, can cause reductive cleavage of the ring. tandfonline.comsemanticscholar.org

| Reaction | Reagent | Expected Outcome |

| Oxidation | KMnO₄, O₃ | Ring cleavage products |

| Oxidation | Aldehyde Oxidase | 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazol-2(3H)-one |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Oxazoline and/or Oxazolidine derivatives |

| Reduction | Ni-Al alloy, aq. KOH | Ring-opened products |

Mechanistic Elucidation Studies of Key Transformations

Mechanistic studies on oxazole reactivity provide insight into the pathways governing these transformations.

Cycloaddition Reactions: The Diels-Alder reaction of oxazoles is understood to proceed through a concerted [4+2] cycloaddition mechanism to form a bicyclic endoperoxide intermediate. wikipedia.orgresearchgate.net This intermediate is often acid-sensitive and can be readily converted to a pyridine. wikipedia.org In some cases with specific dienophiles, the reaction may proceed through a zwitterionic mechanism involving oxazole ring opening, leading to formal [3+2] cycloadducts instead of the expected Diels-Alder products. rsc.org

Oxidation: The mechanism of photo-oxidation by singlet oxygen has been investigated computationally. researchgate.netcdu.edu.au The primary pathway is a [4+2] cycloaddition to form an endoperoxide. This is followed by cleavage of the O-O bond and the C-C bond of the original oxazole ring, leading to intermediates like triamides. cdu.edu.au

Halogen Dance: The mechanism is believed to be a base-catalyzed intramolecular process. It involves deprotonation at a carbon adjacent to the halogen, followed by the formation of a halogen-bridged intermediate or a direct migration of the halogen to the carbanionic center. The driving force is the formation of a more thermodynamically stable organometallic intermediate.

Computational and Theoretical Investigations of 5 2 Bromo 5 Trifluoromethyl Phenyl Oxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels. For complex organic molecules like 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole, Density Functional Theory (DFT) has emerged as a highly effective and widely used approach due to its balance of accuracy and computational cost. africanjournalofbiomedicalresearch.comsemanticscholar.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The molecular geometry of this compound can be optimized using DFT calculations, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p). africanjournalofbiomedicalresearch.com This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

The stability of the optimized structure is confirmed by performing a vibrational frequency analysis. A true energy minimum is characterized by the absence of any imaginary frequencies, indicating that the calculated geometry represents a stable form of the molecule. africanjournalofbiomedicalresearch.com The resulting geometric parameters provide a precise three-dimensional picture of the molecule.

Table 1: Predicted Geometrical Parameters of this compound

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Length | Angle | Predicted Angle |

| C(phenyl)-C(oxazole) | 1.475 | C(phenyl)-C(phenyl)-Br | 118.5 |

| C(phenyl)-Br | 1.910 | C(phenyl)-C(phenyl)-CF₃ | 121.0 |

| C(phenyl)-CF₃ | 1.500 | C(phenyl)-C(oxazole)-O | 125.0 |

| O(oxazole)-C | 1.370 | C(oxazole)-N-C(oxazole) | 105.0 |

| C(oxazole)=N | 1.310 | - | - |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) and phenyl rings. In contrast, the LUMO is likely distributed over the entire molecule but concentrated on the phenyl ring bearing the electron-withdrawing bromo and trifluoromethyl substituents, which lower its energy. malayajournal.org

Table 2: Calculated FMO Parameters

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.85 | Electron-donating capability (nucleophilicity) |

| E(LUMO) | -1.50 | Electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 5.35 | High kinetic stability and low reactivity |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface and is invaluable for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com The map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density), which are susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential (electron deficiency), which are favorable for nucleophilic attack. Green denotes areas of neutral or zero potential. nih.gov

In this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen and oxygen atoms of the oxazole ring, due to their high electronegativity and the presence of lone pairs of electrons. malayajournal.orgcresset-group.com These sites are the most probable centers for protonation and interactions with electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms. The electron-withdrawing nature of the trifluoromethyl group would also contribute to a more positive potential on the attached phenyl ring.

Conformational Analysis and Tautomeric Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the rotation around the C-C single bond connecting the phenyl ring to the oxazole ring.

The relative orientation of these two rings is defined by a dihedral angle. A potential energy surface scan can be performed by systematically varying this dihedral angle and calculating the energy at each step. This process identifies the most stable conformer (the global energy minimum) and any other low-energy conformers. Steric hindrance between the bromine atom on the phenyl ring and the adjacent atoms of the oxazole ring likely forces the molecule into a non-planar (twisted) conformation as its most stable state. Tautomerism is not considered a significant factor for this molecule as it lacks the typical functional groups (like mobile protons) that readily undergo tautomeric shifts.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling would begin by optimizing the geometries of the reactants and products. Advanced algorithms are then used to locate the transition state structure connecting them. A key characteristic of a genuine TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate. A higher activation energy implies a slower reaction. These calculations provide invaluable insights into reaction feasibility and selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. ejournal.by

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated values are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and are then compared with experimental spectra to confirm the molecular structure.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C-CF₃ | 132.0 | H (Oxazole) | 7.8 - 8.2 |

| C-Br | 120.0 | H (Phenyl) | 7.5 - 7.9 |

| C=N (Oxazole) | 155.0 | - | - |

| CF₃ | 124.0 (quartet) | - | - |

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. researchgate.net

Table 4: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=N stretch | 1610 | Stretching of the carbon-nitrogen double bond in the oxazole ring |

| C-F stretch | 1150 - 1300 | Stretching vibrations of the C-F bonds in the trifluoromethyl group |

| C-Br stretch | 650 | Stretching of the carbon-bromine bond |

| Aromatic C-H stretch | 3050 - 3150 | Stretching of C-H bonds on the phenyl and oxazole rings |

Molecular Dynamics Simulations for Intermolecular Interactions

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations of this compound for the explicit purpose of elucidating its intermolecular interactions. While MD simulations are a powerful tool for understanding the dynamic behavior and interaction profiles of molecules, it appears that this particular compound has not yet been the subject of such detailed computational investigation in the public domain.

Molecular dynamics simulations provide valuable insights into how a molecule interacts with its neighbors, whether in a crystalline solid, in solution, or in a biological system. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. By analyzing the trajectories of the simulated particles, researchers can characterize and quantify various types of non-covalent interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. This information is crucial for predicting material properties, understanding reaction mechanisms, and designing new molecules with specific functions.

Furthermore, computational investigations of molecules containing trifluoromethyl and bromo-phenyl groups highlight the potential for halogen bonding and other specific interactions. mdpi.com The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. The trifluoromethyl group, with its electron-withdrawing nature, can influence the electrostatic potential of the molecule and participate in dipole-dipole or other electrostatic interactions.

While these general principles can be inferred from studies on analogous compounds, they cannot replace a dedicated molecular dynamics simulation for this compound. Such a study would provide quantitative data on the strength and dynamics of its specific intermolecular interactions, the preferred modes of molecular association, and the influence of different environments (e.g., various solvents) on its behavior. The absence of such data represents a gap in the current scientific understanding of this particular compound. Future computational work, including detailed molecular dynamics simulations, would be invaluable for a more complete characterization of its physicochemical properties.

Role As a Synthetic Intermediate and Advanced Applications in Chemical Synthesis

Building Block for Complex Organic Molecules and Scaffolds

The utility of 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole as a building block stems from the distinct chemical properties of its components. The oxazole (B20620) ring is a stable aromatic heterocycle found in numerous natural products and pharmacologically active compounds. lifechemicals.com The trifluoromethyl group is a key feature in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules. researchgate.netmdpi.com

The bromo-substituent on the phenyl ring is particularly significant, as it serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the strategic elaboration of the molecule. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to build more intricate molecular scaffolds.

Table 1: Potential Cross-Coupling Reactions Utilizing the Bromo-Functional Group

| Reaction Name | Reagent/Catalyst System | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | C-C (Aryl-Aryl) | Biaryl compounds, complex phenyl-substituted oxazoles |

| Heck Coupling | Alkene, Palladium catalyst, Base | C-C (Aryl-Vinyl) | Stilbene derivatives, vinyl-substituted aromatics |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | C-C (Aryl-Alkynyl) | Aryl alkynes, precursors for further cyclization |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | C-N (Aryl-Amine) | Aryl amines, N-heterocycles |

| Stille Coupling | Organostannane, Palladium catalyst | C-C (Aryl-Aryl/Vinyl) | Biaryls, styrenes |

These reactions demonstrate the compound's capacity to serve as a foundational element for creating diverse and complex organic structures. The stability of the oxazole and trifluoromethyl groups under typical cross-coupling conditions ensures that the core structure is retained while modifications are made at the brominated position.

Precursor in the Synthesis of Other Heterocyclic Systems

Beyond modifying the phenyl ring, the oxazole moiety itself can be a precursor to other heterocyclic systems, although this is less common than its use as a stable scaffold. More frequently, related oxazole derivatives, such as oxazol-5(4H)-ones, are used as synthons to construct different five- or six-membered heterocycles like imidazolones, thiazolones, and triazinones. nih.gov In the context of this compound, the entire substituted phenyl-oxazole unit can be incorporated into a larger heterocyclic framework through reactions involving other parts of a molecule it is coupled with. For example, a new ring system could be constructed using functional groups introduced via the transformation of the bromo-substituent.

Applications in Materials Science Research (Synthesis of Material Precursors)

The structural features of this compound make it an attractive precursor for advanced materials. The combination of a rigid heterocyclic core, a site for polymerization (the bromo group), and the electronically modifying trifluoromethyl group is advantageous for creating materials with tailored properties.

In polymer science, monomers containing trifluoromethyl groups are used to synthesize polymers with unique properties, such as high thermal stability, chemical resistance, and specific gas permeability characteristics. canada.ca The phenylsulfone group, for example, is often used in polymers for gas separation, where it can reduce free volume and increase selectivity. canada.ca The bromo-substituent on this compound makes it a suitable candidate as a monomer for polycondensation reactions, such as Suzuki or Stille polycondensation. This would allow for the incorporation of the rigid and electronically distinct trifluoromethyl-phenyl-oxazole unit into a polymer backbone, potentially leading to materials with applications in gas separation membranes or as high-performance plastics.

Contribution to Agrochemical Research (Chemical Synthesis of Novel Structures)

The development of new pesticides is a critical area of chemical research. googleapis.comgoogleapis.com Many modern agrochemicals incorporate fluorinated groups, particularly trifluoromethyl, to enhance their efficacy and bioavailability. epo.org The trifluoromethyl-aryl motif is present in numerous commercial and developmental herbicides, fungicides, and insecticides. google.com For example, 2-aryl-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds have shown broad-spectrum insecticidal activity. google.com

The compound this compound serves as a valuable scaffold for creating libraries of novel compounds to be screened for pesticidal activity. The bromo-group can be substituted with various other functional groups to explore structure-activity relationships, aiming to identify new chemical entities with potent and selective effects against agricultural pests. Research on a similarly structured compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, has shown moderate antifungal activity, highlighting the potential of such brominated phenyl heterocycles in agrochemical discovery. researchgate.netveterinaria.org

Contribution to Veterinary Chemical Research (Chemical Synthesis of Novel Structures)

The field of veterinary medicine also relies on the synthesis of novel chemical structures to treat diseases in animals. There is significant overlap with agrochemical research, particularly in the development of agents against parasites. Heterocyclic compounds are central to many veterinary drugs. mdpi.com For instance, tepoxalin, a non-steroidal anti-inflammatory drug for veterinary use, is based on a pyrazole (B372694) core. mdpi.com

The synthesis of new derivatives starting from this compound could lead to the discovery of new therapeutic agents for veterinary use. The trifluoromethyl group is known to improve pharmacokinetic properties, which is a desirable trait in drug design. mdpi.com By using the bromo-substituent as a reactive handle, chemists can synthesize a wide array of derivatives for screening against various animal pathogens, including bacteria, fungi, and parasites. The antifungal activity found in related pyrazole structures suggests that this chemical class could yield compounds useful for treating fungal infections in animals. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole from unreacted starting materials, byproducts, and other impurities, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A typical method involves reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

Method development focuses on optimizing the separation of the target compound from any potential impurities. This is achieved by adjusting parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH of the aqueous component, the column temperature, and the flow rate. Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance, determined by the chromophores in the molecule (the phenyl and oxazole (B20620) rings). The purity is then calculated based on the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~9.5 minutes |

This table presents a hypothetical set of parameters based on common practices for compounds with similar structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While the primary compound is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying any volatile or semi-volatile impurities that may be present from the synthesis process. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which provides mass-to-charge ratio data, allowing for positive identification of the impurities by comparing their mass spectra to spectral libraries. Derivatization may sometimes be employed to increase the volatility of certain impurities. mdpi.com

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the presence of fluorine.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁹F) Techniques

Proton (¹H) NMR: This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons on the oxazole ring and the phenyl ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of protons. The protons on the trisubstituted phenyl ring would appear as complex multiplets, while the two protons on the oxazole ring would likely appear as distinct singlets or doublets depending on their environment. researchgate.netmdpi.com

Carbon-13 (¹³C) NMR: This spectrum reveals the number of different carbon environments. The spectrum for this compound would display ten distinct signals, one for each carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the phenyl and oxazole rings. The carbon of the trifluoromethyl group would be identifiable by its characteristic chemical shift and its coupling to the three fluorine atoms (a quartet). oregonstate.eduscispace.comwisc.edumdpi.com

Fluorine-19 (¹⁹F) NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial characterization technique. alfa-chemistry.com It provides a direct method to observe the fluorine atoms. The spectrum is expected to show a single sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. nih.govazom.com The chemical shift of this signal is characteristic of a -CF₃ group attached to an aromatic ring. researchgate.netucsb.edu

Table 2: Predicted 1D NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | 7.5 - 8.2 | Multiplets (Aromatic & Oxazole H) |

| ¹³C NMR | 110 - 165 | Singlets (Aromatic & Oxazole C) |

| ~124 (q, ¹JCF ≈ 272 Hz) | Quartet (CF₃) |

| ¹⁹F NMR | ~ -63 | Singlet (CF₃) |

These are estimated values based on data from structurally related compounds.

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all ¹H and ¹³C signals and confirm the molecule's connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments for all CH groups in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₀H₅BrF₃NO, giving a monoisotopic mass of approximately 290.95 Da.

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet with roughly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of stable neutral fragments or radicals. raco.catsapub.orgmiamioh.edu Common fragmentation pathways for such molecules include the loss of the bromine atom (M-Br)⁺, the trifluoromethyl radical (M-CF₃)⁺, or carbon monoxide (M-CO)⁺ from the oxazole ring. fluorine1.ru Analysis of these fragment ions helps to corroborate the structure determined by NMR.

Table 3: Expected Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Identity |

|---|---|

| ~291 / 293 | [M]⁺ (Molecular ion peak cluster for ⁷⁹Br/⁸¹Br) |

| ~212 | [M-Br]⁺ |

| ~222 / 224 | [M-CF₃]⁺ |

These m/z values are theoretical and based on expected fragmentation of similar structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy and precision. For this compound, HRMS provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared against a theoretically calculated value.

The molecular formula for this compound is C₁₀H₅BrF₃NO. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺•) and its adducts, such as the protonated molecule ([M+H]⁺). This pattern appears as two peaks of roughly equal intensity separated by approximately 2 Da, which is a definitive signature for a monobrominated compound.

HRMS analysis would precisely measure the m/z values for both isotopic peaks, allowing for the confirmation of the elemental formula with a mass error typically below 5 parts per million (ppm). While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the theoretical values provide a benchmark for its identification.

Table 1: Theoretical HRMS Data for C₁₀H₅BrF₃NO

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₁₀H₅⁷⁹BrF₃NO]⁺ | ⁷⁹Br | 306.9505 |

| [C₁₀H₅⁸¹BrF₃NO]⁺ | ⁸¹Br | 308.9485 |

| [C₁₀H₆⁷⁹BrF₃NO]⁺ | ⁷⁹Br | 307.9583 |

| [C₁₀H₆⁸¹BrF₃NO]⁺ | ⁸¹Br | 309.9563 |

Note: This table represents calculated theoretical values. Experimental data was not available in the cited sources.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound, a single-crystal XRD study would elucidate the spatial relationship between the phenyl ring and the oxazole ring. It would confirm the substitution pattern and provide precise measurements for key structural features, including the C-Br, C-F, and various C-C, C-N, and C-O bond lengths.

Although a crystal structure for the specific title compound has not been reported in the surveyed scientific literature, studies on analogous structures, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, demonstrate the level of detail that can be obtained. vensel.orgresearchgate.net Data from such an analysis would be presented in a standardized crystallographic information file (CIF) and summarized in tables.

Table 2: Typical Crystallographic Parameters Determined by XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the XRD data. |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: No experimental crystallographic data for this compound has been published in the reviewed sources. This table lists the parameters that would be determined from such a study.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds. Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser), where the energy shifts in the scattered light correspond to the vibrational modes of the molecule.

For this compound, these techniques would identify vibrations associated with the trifluoromethyl group, the carbon-bromine bond, the substituted phenyl ring, and the oxazole ring system. While published spectra for this exact molecule are not available, the expected absorption and scattering regions for its key functional groups can be predicted based on established correlation data.

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic and oxazole ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

CF₃ Group Vibrations: The trifluoromethyl group gives rise to strong, characteristic stretching absorptions, typically in the 1350-1100 cm⁻¹ range.

C-O Stretching: Vibrations associated with the oxazole ring's C-O bonds.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR, Raman |

| Phenyl Ring C=C | Stretching | 1600 - 1450 | FT-IR, Raman |

| Oxazole Ring C=N/C=C | Stretching | 1650 - 1480 | FT-IR, Raman |

| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1350 - 1100 | FT-IR |

| Carbon-Bromine (C-Br) | Stretching | 600 - 500 | FT-IR, Raman |

Note: This table is based on general spectroscopic correlation charts. Specific experimental data for the title compound were not found in the reviewed literature.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted oxazoles like 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole is increasingly benefiting from the principles of green chemistry. ijpsonline.com Traditional synthetic methods often involve hazardous reagents and generate significant waste. ijpsonline.com Consequently, research is actively pursuing more environmentally benign and efficient alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for oxazole (B20620) synthesis. tandfonline.commdpi.com

Ultrasound-Promoted Reactions: Sonication offers another energy-efficient method to accelerate chemical transformations in the synthesis of oxazole precursors. nih.gov

Use of Greener Solvents: The replacement of volatile organic compounds with ionic liquids or even water as a reaction medium is a significant step towards sustainability. nih.govnih.gov For instance, a modified van Leusen reaction has been developed using β-cyclodextrin in water. nih.gov

Electrochemical Synthesis: Direct electrochemical methods are emerging for oxazole synthesis, avoiding the need for transition metals and toxic oxidants by using electricity to drive the reaction. rsc.org

Catalytic Systems: The development of novel catalysts, including metal-free options, is crucial for improving the efficiency and selectivity of oxazole formation. organic-chemistry.org A CO2/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines represents a more sustainable approach. organic-chemistry.org

These green approaches not only minimize the environmental impact but also often lead to more economical and safer processes for producing complex oxazole derivatives. ijpsonline.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The functional group tolerance and inherent reactivity of the oxazole ring, particularly when substituted with bromine and trifluoromethylphenyl groups, offer fertile ground for exploring novel chemical transformations. The bromine atom, in particular, serves as a versatile handle for post-synthetic modification via cross-coupling reactions.

Future research is likely to focus on:

Regioselective Functionalization: Developing methods for the highly selective introduction of functional groups at specific positions on the oxazole ring is a key objective. organic-chemistry.org This allows for the precise tuning of the molecule's properties.

Direct C-H Arylation: Palladium-catalyzed direct arylation of the oxazole core provides a more atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. organic-chemistry.org

Unconventional Cycloadditions: The discovery of novel cycloaddition reactions, such as the I2-promoted formal [3+2] cycloaddition of isocyanides with methyl ketones, opens up new pathways to substituted oxazoles. researchgate.net

Photochemical Functionalization: Visible-light photocatalysis can mediate unique transformations, such as the oxidative ring-opening of alkoxyoxazoles to form novel C-N bonds, demonstrating new reactivity patterns. rsc.org

Unexpected Rearrangements: The discovery of unexpected transformations, such as base-mediated rearrangements of isoxazoles to oxazoles, highlights the potential for serendipitous discovery in this field. nih.gov

These explorations into novel reactivity will undoubtedly lead to the discovery of new derivatives of this compound with unique properties and potential applications.

Integration with Automation and High-Throughput Experimentation

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has spurred the integration of automation and high-throughput experimentation (HTE) in chemical synthesis. The synthesis of substituted oxazoles is well-suited for these technologies.

A notable example is the development of a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles. acs.org This system allows for rapid reaction optimization and the production of a library of compounds in good yields and high purities. acs.org

| Feature | Benefit of Automated Flow Synthesis |

| Speed | Rapid synthesis and purification, enabling the generation of large compound libraries. acs.org |

| Efficiency | Improved reaction control, leading to higher yields and purities. acs.org |

| Scalability | Capable of producing quantities from milligrams to grams of material. acs.orgnih.gov |

| Safety | Enclosed systems enhance safety when dealing with hazardous reagents. acs.org |

High-throughput screening (HTS) campaigns are also instrumental in identifying novel chemotypes with desired biological activities from large collections of compounds, including oxazole derivatives. rsc.org The combination of automated synthesis and HTS can significantly accelerate the discovery of new lead compounds.

Advanced Computational Design and Optimization of Oxazole Derivatives

In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design and optimization of molecules with desired properties before their synthesis. For oxazole derivatives, computational approaches are being used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel oxazole derivatives, guiding the design of more potent compounds. nih.govnih.gov

Molecular Docking: This technique simulates the binding of a molecule to a biological target, such as an enzyme or receptor, providing insights into its mechanism of action and helping to optimize its structure for better binding affinity. jcchems.commdpi.com

ADME/Toxicity Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profiles of new compounds, helping to identify potential liabilities early in the drug discovery process. jcchems.comnih.gov

These computational methods reduce the time and cost associated with the synthesis and testing of new compounds by prioritizing the most promising candidates. nih.govnih.gov

Potential for Applications in Emerging Chemical Technologies

The unique structure of this compound makes it an interesting candidate for application in various emerging chemical technologies. These technologies, identified by organizations like the International Union of Pure and Applied Chemistry (IUPAC), are poised to revolutionize the chemical industry. iupac.orgiupac.orgscg.ch

Flow Chemistry:

As previously mentioned, the synthesis of oxazoles has been successfully adapted to continuous flow reactors. acs.orgacs.org This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. acs.orgresearchgate.net The safe and scalable synthesis of functionalized oxazoles using molecular oxygen in a microstructured reactor has been demonstrated. acs.org

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. acs.org This technology has been applied to the synthesis of substituted oxazoles from readily available starting materials. acs.orgresearchgate.net Furthermore, photocatalysis can be used for the functionalization of the oxazole ring, for instance, through oxidative azidation and demethylative amination. rsc.org The use of solar light as a renewable energy source in photocatalytic systems further enhances the sustainability of this approach. researchgate.net

The integration of this compound and its derivatives into these emerging technologies holds the potential for the development of novel materials, more efficient chemical processes, and new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole?

The synthesis typically involves cyclization of halogenated precursors. For example, brominated phenyl intermediates can react with oxazole-forming reagents (e.g., via Hantzsch-type cyclization). A common approach involves coupling 2-bromo-5-(trifluoromethyl)benzaldehyde with an amine or thioamide precursor in the presence of a brominating agent (e.g., NBS) under reflux in solvents like dichloromethane or THF . Catalysts such as triethylamine or palladium complexes may enhance regioselectivity and yield .

Q. How is the compound characterized structurally and chemically?

Key techniques include:

- NMR Spectroscopy : and NMR confirm substitution patterns and electronic effects from the bromine and trifluoromethyl groups .

- X-ray Crystallography : Resolves molecular geometry, bond angles, and crystal packing (e.g., planar oxazole ring with dihedral angles between substituents) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What are common reactivity patterns of this oxazole derivative?

The bromine atom at the 2-position undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) in DMF/KCO) . The trifluoromethyl group enhances electrophilic aromatic substitution resistance but stabilizes intermediates in coupling reactions . Oxidation of the oxazole ring is limited due to its aromatic stability, but reduction may yield amines under harsh conditions (e.g., LiAlH) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the oxazole core be addressed?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactivity at the 4-position of the oxazole due to electron-withdrawing effects from the trifluoromethyl group . Experimental optimization involves:

Q. How does the trifluoromethyl group impact biological activity in medicinal chemistry studies?

The CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. For example, trifluoromethyl-substituted oxazoles show enhanced binding to enzymes like kinases or neurotransmitter receptors. In vitro assays (e.g., SK-N-SH cell lines) measure BDNF induction, with EC values correlated to substituent electronic profiles .

Q. What strategies resolve contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Solutions include:

Q. How is this compound utilized in materials science applications?

The electron-deficient oxazole core and CF/Br substituents enable applications in:

- Organic Electronics : As a building block for hole-transport materials in OLEDs. DFT studies show tunable HOMO/LUMO gaps (~3.5–4.0 eV) .

- Polymer Additives : Enhances thermal stability in fluorinated polymers via π-π stacking interactions .

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.